Unii-C4sgs4H4HM
描述
科学研究应用
指挥与控制中的人体工程学
人体工程学研究已经探索了指挥与控制 (C2, C3, C4) 环境中的人类对系统的控制,展示了科学研究在提高紧急服务、民用应用和军事用途中的操作效率和安全性的应用。人体工程学研究旨在优化人类与这些系统的互动,强调设计支持人类绩效和决策过程的环境的重要性 (斯坦顿和巴伯,2006 年)。
通风研究中的计算流体动力学 (CFD)
计算流体动力学 (CFD) 在通风系统研究中的应用说明了先进计算技术在科学研究中的集成。CFD 在理解建筑物中空气分布复杂性方面的作用突出了科学研究在为室内空气质量和能源效率开发解决方案方面的必要性 (李和尼尔森,2011 年)。
本科生研究经验
对本科生研究经验 (URE) 的调查提供了证据,证明这些项目对学生学习和为科学事业做准备的价值。此类研究强调了指导和研究技能发展的作用,强调了亲自动手研究经验在培养对科学探究的更深入理解方面的影响 (林恩等人,2015 年)。
科学的科学
科学的科学 (SOS) 领域研究科学研究本身的机制和成果,旨在理解和预测科学探究的效率和影响。这个研究领域涵盖了广泛的学科,突出了多学科方法在推进我们对科学如何进行及其结果如何利用的理解方面的重要性 (曾等人,2017 年)。
作用机制
Unii-C4sgs4H4HM, also known as Brexucabtagene autoleucel, is a groundbreaking advancement in the realm of biological medications .
Target of Action
Brexucabtagene autoleucel is a modified autologous chimeric antigen receptor (CAR) T cell therapy . It employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . The primary target of this compound is CD19, a protein expressed on the surface of B cells, which are a type of white blood cell .
Mode of Action
The compound interacts with its targets by binding to the CD19 protein on the B cells . This binding triggers a series of events that lead to the activation of the T cells, which then proliferate and kill the cancer cells .
Biochemical Pathways
The activation of the T cells leads to the release of various cytokines and chemokines, which recruit more immune cells to the site of the tumor, enhancing the immune response . This results in the destruction of the cancer cells and the shrinkage of the tumor .
Pharmacokinetics
The pharmacokinetics of Brexucabtagene autoleucel are complex and are influenced by various factors such as the patient’s immune status and the tumor burden . After administration, the CAR T cells proliferate in the body and migrate to the site of the tumor . The bioavailability of the compound is high as it is administered directly into the bloodstream .
Result of Action
The result of the action of Brexucabtagene autoleucel is the destruction of the cancer cells and the shrinkage of the tumor . This leads to a reduction in the symptoms of the disease and an improvement in the patient’s quality of life .
Action Environment
The action of Brexucabtagene autoleucel is influenced by various environmental factors such as the patient’s immune status and the tumor microenvironment . For example, a strong immune response can enhance the efficacy of the compound, while a suppressive tumor microenvironment can reduce its efficacy .
安全和危害
属性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-4-bromo-2-methoxyimino-3-oxobutanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O8S/c1-6(20)27-4-7-5-28-14-10(13(23)19(14)11(7)15(24)25)17-12(22)9(18-26-2)8(21)3-16/h10,14H,3-5H2,1-2H3,(H,17,22)(H,24,25)/b18-9-/t10-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHKZDOTKQWEAL-UCBXJQBOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C(=O)CBr)SC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C(=O)CBr)SC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83305-12-8 | |
Record name | (6R,7R)-3-((Acetyloxy)methyl)-7-(((2Z)-4-bromo-2-(methoxyimino)-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083305128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,7R)-3-((ACETYLOXY)METHYL)-7-(((2Z)-4-BROMO-2-(METHOXYIMINO)-1,3-DIOXOBUTYL)AMINO)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4SGS4H4HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。